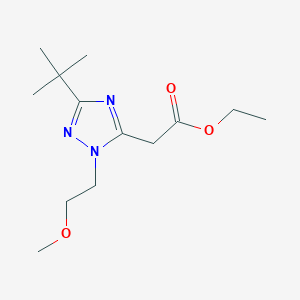
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate
Übersicht
Beschreibung
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a methoxyethyl group, and an ethyl acetate moiety, making it a versatile molecule in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be added through nucleophilic substitution reactions using methoxyethyl halides.
Esterification: The final step involves esterification to form the ethyl acetate moiety, typically using ethanol and acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazoles or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl and methoxyethyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-(tert-butyl)-1H-1,2,4-triazol-5-yl)acetate: Lacks the methoxyethyl group.
Ethyl 2-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-1,2,4-triazol-5-yl)acetate: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
Ethyl2-(3-(tert-butyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of both the methoxyethyl and tert-butyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s stability, solubility, and interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C13H23N3O3 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
ethyl 2-[5-tert-butyl-2-(2-methoxyethyl)-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C13H23N3O3/c1-6-19-11(17)9-10-14-12(13(2,3)4)15-16(10)7-8-18-5/h6-9H2,1-5H3 |
InChI-Schlüssel |
ISWZURSGGYZCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=NN1CCOC)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
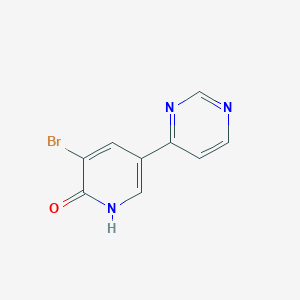
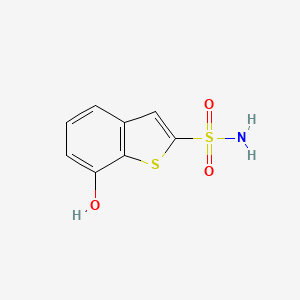
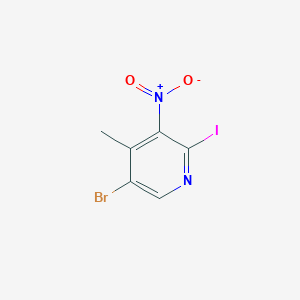
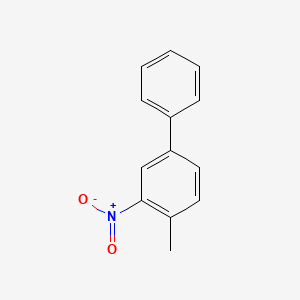
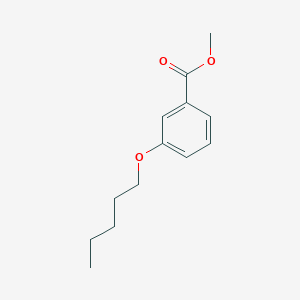
![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)

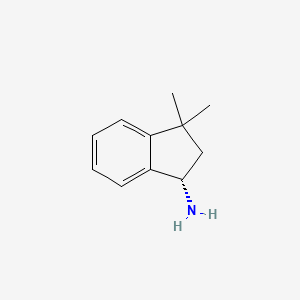
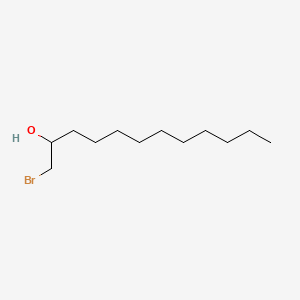
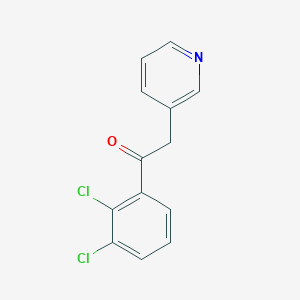
![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)
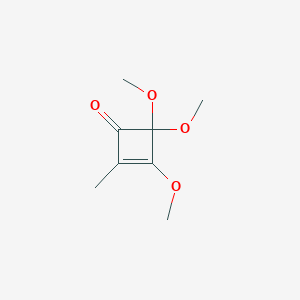

![Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B8714104.png)
